3-(Pyridin-4-yl)butanoic acid hydrochloride
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Overview
Description
3-(Pyridin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of butanoic acid, where a pyridine ring is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyridin-4-yl)butanoic acid hydrochloride can be synthesized through the reaction of 3-pyridinecarboxaldehyde with acetaldehyde, followed by an acid-base neutralization reaction . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)butanoic acid hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it participates in the synthesis of FK866, an inhibitor of NAD biosynthesis . This inhibition affects cellular metabolism and has implications for various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)butanoic acid hydrochloride: This compound is structurally similar, with a piperidine ring instead of a pyridine ring.
γ-Oxo-3-pyridinebutyric Acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
3-(Pyridin-4-yl)butanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its pyridine ring allows for versatile chemical modifications, making it valuable in various research and industrial applications.
Biological Activity
3-(Pyridin-4-yl)butanoic acid hydrochloride is a chemical compound known for its potential biological activities. It has a molecular formula of C9H12ClNO2 and is primarily studied for its interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound consists of a butanoic acid backbone with a pyridine ring attached to the fourth carbon. This unique structure allows for various chemical modifications and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. One significant pathway involves its role as a precursor in the synthesis of FK866, an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. This inhibition can affect cellular metabolism and has implications in cancer therapy and neurodegenerative diseases.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the pyridine moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may have potential as an antibacterial agent.
Neuroprotective Effects
Research has also explored the neuroprotective effects of pyridine derivatives. Compounds structurally related to this compound have demonstrated the ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's.
Case Study: FK866 Synthesis
A notable study focused on the synthesis of FK866 from this compound demonstrated its role in inhibiting NAD biosynthesis in cancer cells. The study highlighted how this inhibition leads to reduced cell proliferation and increased apoptosis in certain cancer types.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | MIC (µg/mL) |
---|---|---|---|
3-(Pyridin-4-yl)butanoic acid HCl | Pyridine derivative | Antimicrobial, Neuroprotective | 3.12 - 12.5 |
4-(Piperidin-4-yl)butanoic acid HCl | Piperidine derivative | Moderate Antimicrobial | 6.25 - 15 |
γ-Oxo-3-pyridinebutyric Acid | Pyridine derivative | Limited antibacterial activity | >20 |
This table summarizes the biological activities and efficacy of related compounds, indicating that while they share structural similarities, their biological effects can vary significantly.
Properties
IUPAC Name |
3-pyridin-4-ylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDBIXHLRQDQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=NC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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